Azido-PEG4-hydrazide: A Bifunctional Linker for Advanced Bioconjugation and Drug Delivery
Azido-PEG4-hydrazide: A Bifunctional Linker for Advanced Bioconjugation and Drug Delivery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG4-hydrazide is a heterobifunctional crosslinker that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal azide group and a hydrazide moiety connected by a hydrophilic tetraethylene glycol (PEG4) spacer, offers orthogonal reactivity. This dual functionality allows for the sequential and specific conjugation of different molecules, making it an invaluable linker for constructing complex biomolecular architectures such as antibody-drug conjugates (ADCs), PROTACs (PROteolysis TArgeting Chimeras), and functionalized nanoparticles.[1][2][3]
The azide group provides a bioorthogonal handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[1][4] These reactions are highly efficient, specific, and can be performed in aqueous environments, making them ideal for modifying sensitive biological molecules. The hydrazide group, on the other hand, readily reacts with carbonyl compounds (aldehydes and ketones) to form stable hydrazone linkages. This reaction is particularly useful for targeting glycoproteins after periodate oxidation or for conjugating drugs that possess a ketone group. The PEG4 spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate, while also providing spatial separation between the conjugated molecules.
This technical guide provides a comprehensive overview of Azido-PEG4-hydrazide, including its physicochemical properties, detailed experimental protocols for its application, and visual representations of relevant chemical pathways and workflows.
Core Properties and Specifications
The physicochemical properties of Azido-PEG4-hydrazide are summarized in the table below. These properties are crucial for designing and executing successful conjugation strategies.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₂₃N₅O₅ | |
| Molecular Weight | 305.33 g/mol | |
| CAS Number | 2170240-96-5 | |
| Appearance | White to off-white solid or colorless oil | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in DMSO, DMF, acetonitrile, and water | |
| Storage Conditions | -20°C, protect from light |
Key Applications and Experimental Protocols
Azido-PEG4-hydrazide's bifunctional nature lends itself to a variety of applications in biomedical research and drug development. Below are detailed protocols for two key applications: the synthesis of a pH-sensitive drug-linker conjugate and its subsequent attachment to a nanoparticle.
Synthesis of a pH-Sensitive Azido-PEG4-Hydrazone-Doxorubicin Conjugate
This protocol, adapted from Aragon-Sanabria et al. (2022), describes the synthesis of a pH-sensitive doxorubicin (DOX) conjugate using Azido-PEG4-hydrazide. The resulting hydrazone bond is stable at physiological pH but is designed to cleave in the acidic environment of endosomes or lysosomes, releasing the cytotoxic payload.
Materials:
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Azido-PEG4-hydrazide (or its Boc-protected precursor, Azido-PEG4-t-Boc-hydrazide)
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Doxorubicin hydrochloride (DOX·HCl)
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Trifluoroacetic acid (TFA)
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Anhydrous methanol
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Deionized water
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Acetonitrile
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Standard laboratory glassware and magnetic stirrer
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High-resolution mass spectrometer (HRMS)
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Lyophilizer
Methodology:
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Deprotection of Boc-protected Azido-PEG4-hydrazide (if applicable):
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If starting with Azido-PEG4-t-Boc-hydrazide, treat the compound with a solution of trifluoroacetic acid containing 5% water for 1 hour at room temperature to remove the Boc protecting group.
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Monitor the deprotection reaction by LC-MS.
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Remove the TFA under reduced pressure.
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Add a mixture of water and acetonitrile to the resulting oil and lyophilize overnight to obtain the deprotected Azido-PEG4-hydrazide.
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Hydrazone Bond Formation with Doxorubicin:
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Dissolve the deprotected Azido-PEG4-hydrazide in anhydrous methanol.
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Add doxorubicin hydrochloride to the solution. The molar ratio should be optimized, but a starting point is a slight excess of the hydrazide linker.
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Allow the reaction to proceed at room temperature overnight with constant stirring.
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Monitor the formation of the Azido-PEG4-Hydrazone linker–DOX conjugate by LC-MS.
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Upon completion, remove the methanol under reduced pressure to isolate the red solid product.
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The crude material, a mixture of the desired product and any unreacted doxorubicin, can be used in the next step without further purification, with purity confirmed by HRMS.
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Conjugation of Azido-PEG4-Hydrazone-DOX to a DBCO-Functionalized Nanoparticle via SPAAC
This protocol outlines the attachment of the azide-functionalized doxorubicin conjugate to a dibenzocyclooctyne (DBCO)-modified nanoparticle. This "click chemistry" step is a copper-free reaction, which is advantageous when working with biological materials that may be sensitive to copper ions.
Materials:
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Azido-PEG4-Hydrazone linker–DOX (from the previous protocol)
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DBCO-functionalized nanoparticles (e.g., DBCO-PEG-Cy5-C' dots as described in the source literature)
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Phosphate-buffered saline (PBS)
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PD-10 desalting columns
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Reaction tubes and a shaker
Methodology:
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SPAAC Reaction:
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In a reaction tube, mix the Azido-PEG4-Hydrazone linker–DOX with the DBCO-functionalized nanoparticles in PBS. A reaction ratio of 100:1 (linker-drug conjugate to nanoparticle) can be used as a starting point to achieve a high drug-per-particle ratio.
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Incubate the reaction mixture at room temperature overnight with gentle shaking (e.g., 650 rpm).
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Purification of the Nanoparticle-Drug Conjugate:
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After the reaction is complete, remove any unreacted Azido-PEG4-Hydrazone linker–DOX and free doxorubicin using a PD-10 desalting column.
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Elute the purified nanoparticle-drug conjugate with PBS as the mobile phase.
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The final product is a doxorubicin-loaded nanoparticle, ready for in vitro or in vivo evaluation.
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Visualizing Workflows and Chemical Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key chemical transformations and the overall experimental workflow described in the protocols above.
Conclusion
Azido-PEG4-hydrazide stands out as a versatile and powerful tool for researchers in drug development and chemical biology. Its defined structure, featuring two distinct reactive handles separated by a hydrophilic PEG spacer, enables the precise and efficient construction of complex bioconjugates. The protocols and diagrams presented in this guide, based on peer-reviewed research, offer a practical framework for harnessing the potential of this linker in creating next-generation therapeutics and research tools. The ability to perform sequential, orthogonal ligations—first through a stable yet cleavable hydrazone bond and then via a robust "click" reaction—opens up a myriad of possibilities for designing sophisticated, multi-component systems for targeted therapy and diagnostics.
